3-Heptyl-1H-1,2,4-triazol-5-amine

Beschreibung

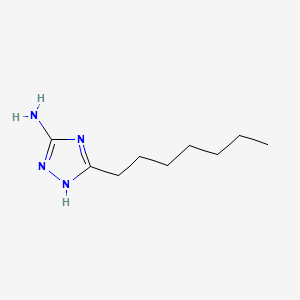

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-heptyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMXGBDXGVPHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Heptyl-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-Heptyl-1H-1,2,4-triazol-5-amine is limited. This guide provides a summary of available information, predicted properties, and general experimental protocols based on related 1,2,4-triazole compounds. The synthesis and signaling pathway diagrams are illustrative and based on established chemical and pharmacological principles for this class of compounds.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a heptyl group and an amine group. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous pharmaceuticals, suggesting potential biological activity for its derivatives.

Structural and Identifying Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-heptyl-1H-1,2,4-triazol-3-amine | PubChem |

| CAS Number | 85631-72-7 (monohydrochloride) | ChemicalBook[1] |

| Molecular Formula | C9H18N4 | PubChem |

| Molecular Weight | 182.27 g/mol | PubChem |

| Canonical SMILES | CCCCCCC1=NC(=NN1)N | PubChem |

| InChI | InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | PubChem |

| InChIKey | YLMXGBDXGVPHRZ-UHFFFAOYSA-N | PubChem |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 182.15314718 g/mol | PubChem |

| Monoisotopic Mass | 182.15314718 g/mol | PubChem |

| Topological Polar Surface Area | 67.6 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and robust method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclization of an acylguanidine derivative. This can be typically achieved by reacting an appropriate ester or carboxylic acid with aminoguanidine.

General Synthesis of 3-Alkyl-1H-1,2,4-triazol-5-amines

A common synthetic route involves the condensation of an ester with aminoguanidine hydrochloride in the presence of a base, or directly from a carboxylic acid.

Reactants:

-

Methyl octanoate (as a precursor to the heptyl group)

-

Aminoguanidine hydrochloride

-

Sodium methoxide (or another suitable base)

-

Ethanol (as solvent)

Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in absolute ethanol.

-

Addition of Aminoguanidine: To this solution, add aminoguanidine hydrochloride and stir the mixture until the salt is fully dissolved, forming the free base aminoguanidine.

-

Addition of the Ester: Add methyl octanoate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., hydrochloric acid). The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure, including the presence of the heptyl chain and the triazole ring protons.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H stretches of the amine and the triazole ring, and C-H stretches of the alkyl chain.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific biological profile of this compound has not been extensively reported. However, based on the pharmacology of similar compounds, it could potentially act as an enzyme inhibitor or a receptor antagonist. For instance, some triazole derivatives are known to inhibit cytochrome P450 enzymes.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for a generic 1,2,4-triazole derivative as an enzyme inhibitor.

Caption: Hypothetical signaling pathway showing inhibition of an intracellular enzyme by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a derivative of the pharmacologically significant 1,2,4-triazole scaffold. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be predicted, and its synthesis can be achieved through established methods for related compounds. Further research is required to fully elucidate its physicochemical properties, biological activity, and potential applications in drug development. The protocols and pathways presented in this guide serve as a foundational framework for researchers interested in exploring this and similar molecules.

References

An In-depth Technical Guide to 3-Heptyl-1H-1,2,4-triazol-5-amine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-Heptyl-1H-1,2,4-triazol-5-amine, targeted towards researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a heptyl group at position 3 and an amine group at position 5. The presence of the long alkyl chain imparts lipophilic character to the molecule, while the triazole ring and amino group contribute to its polar and hydrogen-bonding capabilities. Due to annular tautomerism, this compound can exist in different tautomeric forms, with the 3-heptyl-5-amino and 5-heptyl-3-amino forms being the most probable. The IUPAC name is often cited as 5-heptyl-1H-1,2,4-triazol-3-amine.[1]

Table 1: Core Molecular Data

| Identifier | Value | Source |

| IUPAC Name | 5-heptyl-1H-1,2,4-triazol-3-amine | PubChem[1] |

| Molecular Formula | C9H18N4 | PubChem[1] |

| Molecular Weight | 182.27 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCCCC1=NC(=NN1)N | PubChem[1] |

| InChI Key | YLMXGBDXGVPHRZ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | Not available | - |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis from Octanoic Acid and Aminoguanidine

This protocol is adapted from general methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

-

Materials: Octanoic acid, aminoguanidine hydrochloride, a suitable base (e.g., sodium methoxide or potassium hydroxide), and a high-boiling point solvent (e.g., ethylene glycol or N,N-dimethylformamide).

-

Procedure:

-

A mixture of octanoic acid (1 equivalent) and aminoguanidine hydrochloride (1 equivalent) is suspended in the chosen solvent.

-

A base (1-1.2 equivalents) is added to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

The reaction mixture is heated to reflux (typically 120-180 °C) for several hours (4-24 h), with monitoring by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into cold water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Logical Workflow for the Proposed Synthesis:

Predicted Physicochemical and Spectroscopic Data

Due to the lack of experimentally determined data for this compound, the following tables summarize predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and data from structurally similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XlogP | 3.0[1] |

| Boiling Point | ~350-400 °C |

| Melting Point | ~100-120 °C |

| Water Solubility | Low |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~0.8-0.9 (t, 3H, -CH₃), ~1.2-1.4 (m, 8H, -(CH₂)₄-), ~1.6-1.7 (quint, 2H, -CH₂-CH₂-triazole), ~2.6-2.7 (t, 2H, -CH₂-triazole), ~5.0-6.0 (br s, 2H, -NH₂), ~11.0-12.0 (br s, 1H, -NH- of triazole) |

| ¹³C NMR | δ (ppm): ~14 (CH₃), ~22-32 (heptyl CH₂), ~150-160 (C3 and C5 of triazole) |

| IR | ν (cm⁻¹): ~3100-3400 (N-H stretching), ~2850-2960 (C-H stretching), ~1600-1650 (N-H bending), ~1450-1550 (C=N stretching) |

| Mass Spec. | m/z: 182.16 (M⁺), other fragments corresponding to the loss of alkyl chain fragments. |

Potential Biological Significance and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. The mechanism of action for many triazole-based drugs involves the inhibition of specific enzymes. For instance, triazole antifungals inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

While no specific biological activity has been reported for this compound, its structural similarity to other bioactive triazoles suggests it could be a candidate for screening in various pharmacological assays. The heptyl group may enhance its ability to penetrate biological membranes, potentially influencing its bioavailability and efficacy.

Potential Mechanism of Action as an Enzyme Inhibitor:

Safety and Handling

No specific safety data for this compound is available. The following recommendations are based on the safety profiles of structurally related amino- and alkyl-triazoles.

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

First Aid:

-

In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes.

-

In case of contact with skin: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound based on available data and predictive models. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

An In-Depth Technical Guide to 3-Heptyl-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Heptyl-1H-1,2,4-triazol-5-amine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Although specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates information on its chemical identity, plausible synthetic routes based on established methodologies for analogous compounds, and predicted physicochemical properties. Furthermore, it explores the potential biological significance of this compound within the broader context of the diverse pharmacological activities exhibited by the 1,2,4-triazole scaffold. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel triazole derivatives for therapeutic applications.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H18N4 | PubChem[1] |

| Monoisotopic Mass | 182.15315 Da | PubChem[1] |

| Predicted XlogP | 3.0 | PubChem[1] |

Predicted Collision Cross Section (CCS) Data

Computational predictions provide insight into the molecule's ion mobility and can be valuable for analytical method development.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 183.16043 | 143.3 |

| [M+Na]+ | 205.14237 | 150.4 |

| [M-H]- | 181.14587 | 140.8 |

| [M+NH4]+ | 200.18697 | 160.1 |

| [M+K]+ | 221.11631 | 147.1 |

| Data sourced from PubChemLite[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, established synthetic routes for 3-alkyl-5-amino-1,2,4-triazoles provide a reliable framework for its preparation. The most common and direct method involves the condensation of a carboxylic acid with an aminoguanidine salt.

Plausible Synthetic Pathway: Condensation of Heptanoic Acid with Aminoguanidine

A general and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave irradiation. This approach is noted for being environmentally friendly and suitable for a range of aliphatic carboxylic acids.

General Experimental Protocol (Adapted from Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles)

This protocol is adapted from a method described for the synthesis of similar 5-alkyl-3-amino-1,2,4-triazoles and should be considered a starting point for optimization.

Materials:

-

Heptanoic Acid

-

Aminoguanidine Bicarbonate

-

Hydrochloric Acid (37% solution)

-

Microwave Synthesizer

Procedure:

-

In a suitable microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

-

Stir the mixture at room temperature for approximately 2 hours to form aminoguanidine hydrochloride in situ.

-

To this mixture, add heptanoic acid (1.0 eq).

-

Seal the reaction vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 150-180 °C) for a specified time (e.g., 20-40 minutes). Reaction conditions will require optimization.

-

After cooling, the reaction mixture can be diluted with water and the pH adjusted to precipitate the product.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized procedure and requires optimization of molar ratios, temperature, and reaction time for the specific synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically used drugs. The diverse pharmacological activities of 1,2,4-triazole derivatives suggest potential areas of investigation for this compound.

Known Activities of 1,2,4-Triazole Derivatives:

-

Antifungal: Triazoles like fluconazole and itraconazole are potent inhibitors of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.

-

Anticancer: Some 1,2,4-triazole derivatives have shown significant cytotoxic activities against various cancer cell lines. For instance, certain 4,5-disubstituted-4H-1,2,4-triazol-3-amines have demonstrated potent anti-lung cancer properties by inducing apoptosis.

-

Anti-inflammatory: Various derivatives of 1,2,4-triazole have been reported to possess anti-inflammatory properties.

-

Antibacterial and Antimicrobial: The 1,2,4-triazole scaffold is a component of many compounds exhibiting a broad spectrum of antibacterial and antimicrobial activities.

The lipophilic heptyl group in this compound may influence its pharmacokinetic properties, such as membrane permeability and protein binding, which could in turn modulate its biological activity.

Hypothetical Signaling Pathway Involvement in Cancer

Based on the pro-apoptotic effects observed in other 1,2,4-triazole derivatives, a hypothetical mechanism of action in cancer cells could involve the modulation of apoptosis-related signaling pathways.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically significant class of 1,2,4-triazoles. This technical guide provides a foundational understanding of its chemical nature, a plausible and adaptable synthetic strategy, and a context for its potential biological activities based on the extensive research on related compounds. The information presented herein is intended to facilitate further research and development of this and similar molecules for therapeutic purposes. Future experimental studies are warranted to elucidate the specific physicochemical properties, biological activities, and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Heptyl-1H-1,2,4-triazol-5-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document outlines the core chemical reaction, presents quantitative data from analogous syntheses, details a representative experimental protocol, and provides a visual representation of the synthesis pathway.

Core Synthesis Pathway: Condensation of Aminoguanidine with Octanoic Acid

The most direct and widely applicable method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines is the cyclocondensation of a carboxylic acid with aminoguanidine.[1] In the case of this compound, the heptyl group is introduced using octanoic acid. This reaction is typically acid-catalyzed and can be efficiently conducted under microwave irradiation, which often leads to shorter reaction times and higher yields.[1]

The reaction proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-alkyl-5-amino-1,2,4-triazoles via microwave-assisted condensation of aminoguanidine bicarbonate with various carboxylic acids.[1] This data provides a baseline for the expected yield and reaction parameters for the synthesis of the target compound.

| Alkyl Substituent | Carboxylic Acid | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Methyl | Acetic Acid | 30 | 150 | 85 |

| Ethyl | Propionic Acid | 30 | 150 | 82 |

| Propyl | Butyric Acid | 30 | 150 | 78 |

| Isopropyl | Isobutyric Acid | 30 | 150 | 75 |

| Cyclobutyl | Cyclobutanecarboxylic Acid | 30 | 150 | 70 |

| Phenyl | Benzoic Acid | 30 | 150 | 92 |

Data extracted from a study on microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound based on the microwave-assisted condensation method.[1]

Materials:

-

Aminoguanidine bicarbonate

-

Octanoic acid

-

Concentrated Hydrochloric acid (37%)

-

Microwave reactor vials

-

Stirring bar

Procedure:

-

Preparation of Aminoguanidine Hydrochloride (in situ):

-

In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (0.1 mol) and a 37% solution of hydrochloric acid (0.15 mol) is stirred for 2 hours at room temperature. This step converts the bicarbonate salt to the more reactive hydrochloride salt.

-

-

Reaction Setup:

-

To the resulting solution of aminoguanidine hydrochloride, add octanoic acid (0.12 mol).

-

The mixture is placed in a sealed microwave reactor vial equipped with a magnetic stirring bar.

-

-

Microwave-Assisted Synthesis:

-

The sealed vial is placed in a microwave reactor.

-

The reaction mixture is irradiated at 150°C for 30 minutes with continuous stirring.

-

-

Work-up and Purification:

-

After the reaction is complete, the vial is cooled to room temperature.

-

The resulting solid product is typically collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final this compound as a white solid.

-

Characterization: The final product should be characterized by standard analytical techniques, such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Caption: Synthesis of this compound.

Alternative Synthesis Routes

While the condensation of aminoguanidine with a carboxylic acid is a primary route, other methods for the synthesis of 3-amino-1,2,4-triazoles have been developed. These can serve as alternative pathways depending on the availability of starting materials and desired substitution patterns.

One notable alternative involves the cyclization of a substituted hydrazinecarboximidamide derivative with a formic acid equivalent.[2] Another approach starts from thiourea derivatives which are converted to an S-methylated intermediate that then reacts with hydrazine.[2] These multi-step syntheses can offer flexibility for creating diverse libraries of substituted 3-amino-1,2,4-triazoles.

The logical workflow for considering these alternatives is presented below.

References

A Technical Guide to 5-Heptyl-1H-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities. This document provides a comprehensive technical overview of a specific derivative, 5-Heptyl-1H-1,2,4-triazol-3-amine. It covers its chemical identity, physicochemical properties, detailed synthetic protocols, and explores its potential biological significance by examining the well-established mechanism of its parent compound, 3-Amino-1,2,4-triazole (Amitrole). This guide synthesizes critical data to support further research and development of this and related compounds.

Chemical Identity and Nomenclature

The compound "3-Heptyl-1H-1,2,4-triazol-5-amine" is more formally named 5-heptyl-1H-1,2,4-triazol-3-amine according to IUPAC nomenclature conventions, although both names refer to the same principal tautomer. The 1,2,4-triazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen atom can migrate. The primary tautomeric forms are the 1H and 4H isomers. The exocyclic amine group also contributes to tautomerism (amino-imino). For consistency, this guide will use the name 5-heptyl-1H-1,2,4-triazol-3-amine.

-

Molecular Formula: C₉H₁₈N₄[1]

-

SMILES: CCCCCCCC1=NC(=NN1)N[1]

-

InChI Key: YLMXGBDXGVPHRZ-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

Quantitative data for 5-heptyl-1H-1,2,4-triazol-3-amine is primarily based on computational predictions. For context, experimental data for the parent compound, 1H-1,2,4-triazol-5-amine (Amitrole), is also provided.

| Property | 5-Heptyl-1H-1,2,4-triazol-3-amine (Predicted) | 1H-1,2,4-triazol-5-amine (Amitrole, Experimental) | Reference |

| Molecular Weight | 182.28 g/mol | 84.08 g/mol | [1][2] |

| Monoisotopic Mass | 182.15315 Da | 84.0436 Da | [1][3] |

| XlogP | 3.0 | -0.97 | [1][3] |

| Melting Point | Not Available | 157-159 °C | [3][4] |

| Boiling Point | Not Available | 244.9 °C at 760 mmHg | [3] |

| Water Solubility | Not Available | 280 g/L (20 °C) | [2][3] |

| Density | Not Available | 1.138 g/cm³ (20 °C) | [2][3] |

| pKa (Weak Base) | Not Available | ~10.0 (Kb = 1x10⁻¹⁰) | [3] |

Synthesis and Experimental Protocols

While a specific protocol for 5-heptyl-1H-1,2,4-triazol-3-amine is not widely published, a reliable synthetic route can be designed based on established methods for constructing 3-amino-5-alkyl-1,2,4-triazoles. The most common approach involves the cyclization of an acyl derivative of aminoguanidine.

General Synthetic Pathway

The synthesis can be achieved via a two-step process:

-

Acylation of Aminoguanidine: Reaction of octanoyl chloride (or a related octanoic acid derivative) with aminoguanidine hydrochloride to form 1-octanoylaminoguanidine.

-

Cyclization: Base-mediated intramolecular cyclization of the intermediate to yield the final 5-heptyl-1H-1,2,4-triazol-3-amine.

Detailed Experimental Protocol

Materials:

-

Aminoguanidine hydrochloride (1.0 eq)

-

Octanoyl chloride (1.0 eq)

-

Pyridine (or other suitable base, 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Step 1: Synthesis of 1-Octanoylaminoguanidine Intermediate

-

Suspend aminoguanidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add pyridine (2.0 eq) to the suspension with vigorous stirring.

-

Add octanoyl chloride (1.0 eq) dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-octanoylaminoguanidine intermediate. This intermediate may be used directly in the next step or purified via recrystallization.

-

-

Step 2: Cyclization to 5-Heptyl-1H-1,2,4-triazol-3-amine

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add an aqueous solution of NaOH (e.g., 10%, 1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The cyclization process results in the formation of the triazole ring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize with dilute HCl until the pH is approximately 7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-heptyl-1H-1,2,4-triazol-3-amine.

-

Biological Context and Potential Mechanism of Action

Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties[5][6][7]. The specific biological profile of the heptyl-substituted derivative is not documented, but insight can be gained from its parent compound, Amitrole.

Amitrole is a non-selective herbicide that acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) , a key enzyme in the histidine biosynthesis pathway in plants and yeast[4]. This inhibition leads to a deficiency in histidine, an essential amino acid, ultimately causing cell death. This pathway is a validated target in microbiology and agronomy.

The introduction of a C7 alkyl (heptyl) chain significantly increases the lipophilicity of the molecule (XlogP of 3.0 vs. -0.97 for the parent)[1]. This modification would drastically alter its pharmacokinetic properties, such as membrane permeability and protein binding, potentially redirecting its biological activity towards new targets relevant to human health, such as fungal or bacterial enzymes.

Conclusion

5-Heptyl-1H-1,2,4-triazol-3-amine is a lipophilic derivative of the well-known 1,2,4-triazole scaffold. While specific experimental data on this compound is scarce, its synthesis is readily achievable through established chemical methodologies. Its structural similarity to Amitrole suggests a potential for enzyme inhibition, although its increased lipophilicity may confer novel biological activities. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic or agrochemical potential of this and related long-chain alkyl triazole amines. Further investigation into its antimicrobial and cytotoxic properties is warranted.

References

- 1. PubChemLite - this compound (C9H18N4) [pubchemlite.lcsb.uni.lu]

- 2. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Substituted-1H-1,2,4-triazol-5-amines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 3-Heptyl-1H-1,2,4-triazol-5-amine. However, a thorough literature search did not yield specific quantitative solubility data for this particular compound. As a surrogate, this guide presents detailed solubility information for the parent compound, 3-Amino-1H-1,2,4-triazole (also known as Amitrole), to provide a foundational understanding and relevant experimental protocols. The principles and methodologies described herein are applicable for determining the solubility of other 3-alkyl-substituted 1,2,4-triazol-5-amines.

Introduction to 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.[1][2] Their diverse biological activities, including antifungal, antimicrobial, and herbicidal properties, have made them a focal point of chemical and pharmacological research.[1][3] The solubility of these compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. This guide focuses on the solubility of 3-substituted-1H-1,2,4-triazol-5-amines, with a specific emphasis on providing a framework for understanding the solubility of the 3-heptyl derivative.

Solubility Data for 3-Amino-1H-1,2,4-triazole

While specific data for this compound is not available in the reviewed literature, extensive studies have been conducted on the parent molecule, 3-Amino-1H-1,2,4-triazole. The solubility of this compound is influenced by the solvent's polarity, temperature, and pH.[1] It is generally soluble in polar solvents due to its ability to form hydrogen bonds.[1]

The following table summarizes the mole fraction solubility (x) of 3-Amino-1H-1,2,4-triazole in various organic solvents at different temperatures, as determined by the isothermal saturation method.[4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N-Methyl-2-pyrrolidone |

| 283.15 | 0.0469 | 0.0245 | 0.0178 | 0.0125 | 0.1462 |

| 288.15 | 0.0533 | 0.0279 | 0.0201 | 0.0143 | 0.1653 |

| 293.15 | 0.0605 | 0.0317 | 0.0226 | 0.0163 | 0.1868 |

| 298.15 | 0.0686 | 0.0359 | 0.0255 | 0.0186 | 0.2111 |

| 303.15 | 0.0776 | 0.0407 | 0.0287 | 0.0211 | 0.2385 |

| 308.15 | 0.0878 | 0.0461 | 0.0324 | 0.0240 | 0.2697 |

| 313.15 | 0.0991 | 0.0521 | 0.0365 | 0.0272 | 0.3051 |

| 318.15 | 0.1119 | 0.0588 | 0.0412 | 0.0309 | 0.3455 |

| Temperature (K) | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | 2-Butanone |

| 283.15 | 0.0019 | 0.0123 | 0.0019 | 0.0076 | 0.0041 |

| 288.15 | 0.0022 | 0.0141 | 0.0022 | 0.0088 | 0.0048 |

| 293.15 | 0.0026 | 0.0162 | 0.0025 | 0.0102 | 0.0056 |

| 298.15 | 0.0030 | 0.0186 | 0.0029 | 0.0118 | 0.0065 |

| 303.15 | 0.0035 | 0.0213 | 0.0033 | 0.0137 | 0.0075 |

| 308.15 | 0.0040 | 0.0244 | 0.0038 | 0.0158 | 0.0087 |

| 313.15 | 0.0047 | 0.0279 | 0.0043 | 0.0183 | 0.0101 |

| 318.15 | 0.0054 | 0.0319 | 0.0049 | 0.0211 | 0.0117 |

As a general trend, the solubility of 3-Amino-1H-1,2,4-triazole increases with rising temperature across all tested solvents.[4] The solubility is highest in N-methyl-2-pyrrolidone, followed by alcohols, and is significantly lower in less polar solvents like ethyl acetate and acetonitrile.[4]

Experimental Protocol: Isothermal Saturation Method

The solubility data presented above was obtained using the isothermal saturation method.[4] This is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Apparatus:

-

3-Amino-1H-1,2,4-triazole (or the target compound)

-

Selected solvents of high purity

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of the solid solute (e.g., 3-Amino-1H-1,2,4-triazole) is added to a known volume of the solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature. The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be predetermined through preliminary experiments (typically 24-48 hours).

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time for the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

-

Analysis: The filtered saturated solution is diluted with an appropriate solvent, and the concentration of the solute is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Calculation: The mole fraction solubility (x) is calculated from the determined concentration. The experiment is repeated at different temperatures to obtain a solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for solubility determination.

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

While direct solubility data for this compound remains elusive in the current literature, the provided information on its parent compound, 3-Amino-1H-1,2,4-triazole, offers valuable insights. The general solubility trends and the detailed experimental protocol for the isothermal saturation method serve as a robust starting point for researchers and drug development professionals. It is anticipated that the introduction of a heptyl group at the 3-position would decrease the aqueous solubility and increase the solubility in non-polar organic solvents compared to the parent compound, due to the increased lipophilicity. Experimental determination following the outlined protocol is necessary to ascertain the precise solubility profile of this compound.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antiviral properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to support researchers in the design and development of novel 1,2,4-triazole-based therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and metastasis.[4][5][6][7] Their mechanisms of action are often centered around the inhibition of key enzymes and proteins that are crucial for tumor growth.

Mechanism of Action: Kinase and Tubulin Inhibition

A prominent mechanism through which 1,2,4-triazoles exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[8] These kinases are critical components of signaling pathways that regulate cell growth and division; their dysregulation is a common feature in many cancers. Additionally, certain 1,2,4-triazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[8]

Caption: Anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of 1,2,4-triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | MCF-7 (Breast) | 4.7 | [9] |

| Hela (Cervical) | 2.9 | [9] | |

| A549 (Lung) | 9.4 | [9] | |

| 10a | MCF-7 (Breast) | 6.43 | [9] |

| Hela (Cervical) | 5.6 | [9] | |

| A549 (Lung) | 21.1 | [9] | |

| 10d | MCF-7 (Breast) | 10.2 | [9] |

| Hela (Cervical) | 9.8 | [9] | |

| A549 (Lung) | 16.5 | [9] | |

| TB-NO2 | HEPG2 (Liver) | 0.053 | [10] |

| MCF-7 (Breast) | 2.102 | [10] | |

| TB-OCH3 | HEPG2 (Liver) | 0.089 | [10] |

| MCF-7 (Breast) | 1.092 | [10] | |

| LaSOM 186 | MCF7 (Breast) | 2.66 | [2] |

| LaSOM 190 | MCF7 (Breast) | 2.85 | [2] |

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

1,2,4-Triazole derivatives

-

Cancer cell lines (e.g., MCF-7, Hela, A549)

-

Complete culture media

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells per well in 180 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours to allow for cell attachment.[9]

-

Prepare serial dilutions of the 1,2,4-triazole compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds.[9]

-

Incubate the cells for 72 hours.[9]

-

Following incubation, add 50 µL of MTT reagent (5 mg/ml) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the MTT assay.

Antifungal Activity: Disrupting Fungal Cell Integrity

1,2,4-triazole derivatives are a well-established class of antifungal agents, with several compounds, such as fluconazole and itraconazole, being widely used in clinical practice.[1] Their primary mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal activity of 1,2,4-triazoles is primarily attributed to their ability to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[11] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane.[11]

Caption: Antifungal mechanism of 1,2,4-triazoles.

Quantitative Antifungal Activity

The in vitro antifungal activity of 1,2,4-triazole derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents the MIC values of some 1,2,4-triazole derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 1a (R = 7Cl) | Aspergillus fumigatus | 0.25 | [1] |

| 18b (3,4-dichlorobenzyl) | Candida albicans | 0.5 | [1] |

| 18c (2,4-difluorobenzyl) | Candida albicans | 4 | [1] |

| 18e (2-fluorobenzyl) | Candida albicans | 16 | [1] |

| 6b | Candida glabrata | 0.97 | [12] |

| 6i | Candida glabrata | 0.97 | [12] |

| 6j | Candida glabrata | 0.97 | [12] |

| 4a | Candida albicans | 0.39 | [13] |

| 34f | Candida albicans | 12.5 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

1,2,4-Triazole derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Broth

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the 1,2,4-triazole compounds in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in the 96-well plate using Sabouraud Dextrose Broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the fungal strain.

-

Inoculate each well with the fungal suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density.

Caption: Workflow for MIC determination.

Antiviral Activity: A Broad Spectrum of Inhibition

The 1,2,4-triazole scaffold is also present in several antiviral drugs, most notably ribavirin, which exhibits broad-spectrum activity against various RNA and DNA viruses.[14][15][16] The antiviral mechanisms of 1,2,4-triazole derivatives can be diverse, targeting different stages of the viral life cycle.

Mechanism of Action

The antiviral activity of 1,2,4-triazole derivatives can involve various mechanisms, including:

-

Inhibition of viral polymerases: Some derivatives can act as nucleoside analogs and interfere with viral nucleic acid synthesis.

-

Inhibition of viral enzymes: Targeting other essential viral enzymes like proteases or helicases.

-

Modulation of host immune response: Some compounds may enhance the host's antiviral immune response.

Quantitative Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 2 | Chikungunya virus (181/25) | BHK-21 | 28.6 | [17] |

| Compound 2 | Chikungunya virus (181/25) | Vero | 30.0 | [17] |

| CQ (Chloroquine) | Chikungunya virus (181/25) | BHK-21 | 18.8 | [17] |

Synthesis of 1,2,4-Triazole Derivatives

A variety of synthetic methods have been developed for the preparation of 1,2,4-triazole derivatives. A common and versatile approach is the reaction of hydrazides with various reagents.

General Synthetic Protocol

A general and widely used method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to yield the 1,2,4-triazole-3-thiol.

Caption: General synthesis of 1,2,4-triazoles.

Procedure Example:

-

A mixture of a hydrazide and an appropriate isothiocyanate is refluxed in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.

-

The isolated thiosemicarbazide is then dissolved in an alkaline solution (e.g., sodium hydroxide) and refluxed.

-

The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol.

-

The product is then filtered, washed, and recrystallized.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable framework in the quest for new and effective therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antifungal, and antiviral effects. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and development of the next generation of 1,2,4-triazole-based drugs.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. chemmethod.com [chemmethod.com]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 14. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 3-Heptyl-1H-1,2,4-triazol-5-amine

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticoagulant effects.[1][2] The specific biological response is largely determined by the nature and position of substituents on the triazole ring.

Hypothesized Mechanisms of Action

Given the structure of 3-Heptyl-1H-1,2,4-triazol-5-amine, which features a 1,2,4-triazol-5-amine core and a seven-carbon alkyl chain, several potential mechanisms of action can be postulated. The lipophilic heptyl group may facilitate membrane permeability or interaction with hydrophobic pockets within target proteins.

1. Antiproliferative and Cytotoxic Activity

Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Induction of Apoptosis: The compound could trigger programmed cell death by modulating key signaling pathways.

-

Cell Cycle Arrest: It may halt the cell cycle at specific checkpoints, such as G2/M phase, preventing cancer cell proliferation.[3]

2. Enzyme Inhibition

The triazole moiety is a known pharmacophore in several enzyme inhibitors.

-

Kinase Inhibition: The molecule could potentially act as an inhibitor of protein kinases involved in cell signaling and proliferation.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some 1,2,4-triazole derivatives are known to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids, thereby exhibiting antimicrobial and anticancer properties.[4]

-

14α-demethylase (CYP51) Inhibition: A well-established mechanism for triazole-based antifungal agents is the inhibition of CYP51, an enzyme essential for ergosterol biosynthesis in fungi.[5] While the heptyl substituent is not typical for classic antifungal azoles, this remains a potential target.

-

Serine Protease Inhibition: Amide-functionalized 1,2,4-triazol-5-amines have been shown to act as covalent inhibitors of blood coagulation factors like Factor XIIa and thrombin.[6][7]

3. Antimicrobial Activity

The 1,2,4-triazole scaffold is present in numerous antibacterial and antifungal agents.[4][8] The mechanism could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data from Structurally Related Compounds

While no specific data for this compound is available, the following table summarizes representative quantitative data for other 1,2,4-triazole derivatives to provide a comparative context for potential efficacy.

| Compound Class | Target Cell Line/Organism | Activity | IC50/EC50/MIC | Reference |

| Amide-functionalized 1,2,4-triazol-5-amines | Factor XIIa | Anticoagulant | 28 nM | [6][7] |

| Amide-functionalized 1,2,4-triazol-5-amines | Thrombin | Anticoagulant | 41 nM | [7] |

| 3-Alkylsulfanyl-4-amino-1,2,4-triazole derivatives | HCT116 (Colon Cancer) | Antiproliferative | 0.37 µM | [3] |

| 3-Alkylsulfanyl-4-amino-1,2,4-triazole derivatives | Hela (Cervical Cancer) | Antiproliferative | 2.94 µM | [3] |

| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola | Antifungal | 10.126 µg/mL | [5] |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, etc. | Antibacterial | 5 µg/mL | [4] |

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.

1. Antiproliferative Activity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., HepG2, HCT116, PC-3, Hela) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

-

2. Cell Cycle Analysis (Flow Cytometry)

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix with cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To determine if the compound induces apoptosis.

-

Procedure:

-

Treat cells with the compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

4. Enzyme Inhibition Assays

-

Objective: To determine if the compound inhibits the activity of specific enzymes.

-

Procedure (General):

-

Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture for a specific period at an optimal temperature.

-

Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizations of Potential Signaling Pathways

Caption: Hypothesized antiproliferative signaling pathway.

Caption: Workflow for elucidating the mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

3-Heptyl-1H-1,2,4-triazol-5-amine: A Technical Review of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The substitution at various positions of the triazole ring plays a crucial role in modulating the biological activity of these compounds. This technical guide focuses on 3-Heptyl-1H-1,2,4-triazol-5-amine, a derivative characterized by a seven-carbon alkyl chain at the 3-position and an amino group at the 5-position. While specific research on this particular molecule is limited in publicly available literature, this document provides a comprehensive overview based on the known chemistry and biological activities of structurally related 3-alkyl-1H-1,2,4-triazol-5-amines.

Chemical and Physical Properties

Based on its structure, this compound is a heterocyclic compound with the molecular formula C9H18N4. The key structural features include a 1,2,4-triazole ring, a heptyl group, and a primary amine.

| Property | Data | Source |

| Molecular Formula | C9H18N4 | PubChem[1] |

| SMILES | CCCCCCCC1=NC(=NN1)N | PubChem[1] |

| InChI | InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) | PubChem[1] |

| Predicted XlogP | 3.0 | PubChem[1] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on established synthetic methodologies for similar 1,2,4-triazole derivatives.

Materials:

-

Octanoic acid

-

Thionyl chloride or Oxalyl chloride

-

Aminoguanidine bicarbonate or hydrochloride

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

An appropriate solvent (e.g., methanol, ethanol, pyridine)

Procedure:

-

Activation of Octanoic Acid: Octanoic acid is first converted to a more reactive species, such as an acid chloride or an ester. For example, refluxing octanoic acid with thionyl chloride would yield octanoyl chloride.

-

Formation of the Acylaminoguanidine Intermediate: The activated octanoic acid derivative is then reacted with aminoguanidine. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

-

Cyclization to the Triazole Ring: The resulting acylaminoguanidine intermediate is then cyclized to form the 1,2,4-triazole ring. This is usually achieved by heating the intermediate in a suitable solvent, often with a base catalyst.

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

Note: The reaction conditions, including temperature, reaction time, and choice of solvent and base, would need to be optimized to achieve a good yield of the desired product.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of 1,2,4-triazole derivatives is known for a wide range of biological activities. The presence of the lipophilic heptyl group is likely to influence the compound's interaction with biological targets.

Potential Antimicrobial Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial and antifungal activity[2][3][4][5][6]. The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes. For instance, some triazole antifungals target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The heptyl group could enhance the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

Derivatives of 1,2,4-triazole have been investigated as potential anticancer agents[7][8][9][10][11][12]. The proposed mechanisms of action are diverse and include the inhibition of protein kinases, tubulin polymerization, and topoisomerases. A study on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines showed moderate antiproliferative activity against various human cancer cell lines, with molecular docking studies suggesting tubulin as a potential target[12].

dot

References

- 1. PubChemLite - this compound (C9H18N4) [pubchemlite.lcsb.uni.lu]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its unique structural features, including hydrogen bonding capabilities, metabolic stability, and ability to coordinate with metallic ions in enzymes, have rendered it a privileged scaffold in the design of a plethora of bioactive compounds. This technical guide delves into the discovery and historical development of 1,2,4-triazole compounds, tracing their journey from initial synthesis to their establishment as a critical component in numerous blockbuster drugs and essential agrochemicals.

The Genesis of 1,2,4-Triazoles: Early Synthetic Endeavors

The history of 1,2,4-triazoles dates back to the late 19th century, with the first synthesis attributed to Bladin in 1885. These early explorations were primarily of academic interest, focusing on the fundamental chemistry of this novel heterocyclic system. Two seminal reactions, the Pellizzari reaction and the Einhorn-Brunner reaction, laid the groundwork for the synthesis of the 1,2,4-triazole ring and remain historically significant.

The Pellizzari Reaction (1894)

The Pellizzari reaction involves the condensation of an acylhydrazide with an amide or thioamide at high temperatures to yield a 1,2,4-triazole. While historically important, this method often requires harsh reaction conditions and can lead to a mixture of products, limiting its widespread use in modern synthesis.

The Einhorn-Brunner Reaction (1905)

The Einhorn-Brunner reaction offers an alternative route, involving the condensation of a diacylamine with a hydrazine derivative. This method can provide better regioselectivity compared to the Pellizzari reaction, depending on the nature of the substituents on the diacylamine.

Experimental Protocols for Foundational Syntheses

Detailed experimental protocols for these early syntheses are often found in seminal literature from the late 19th and early 20th centuries. Below are generalized procedures representative of these foundational methods.

General Protocol for the Pellizzari Reaction

A mixture of an acylhydrazide (1 equivalent) and an amide (1-2 equivalents) is heated, either neat or in a high-boiling solvent, at temperatures ranging from 150 to 250 °C for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography. Yields can vary significantly depending on the substrates and reaction conditions. For instance, the reaction of benzamide and benzoyl hydrazide to give 3,5-diphenyl-1,2,4-triazole often proceeds with moderate yields.[1]

General Protocol for the Einhorn-Brunner Reaction

A diacylamine (1 equivalent) and a hydrazine derivative (1-1.2 equivalents) are heated in the presence of a weak acid catalyst, such as acetic acid, or in a high-boiling solvent. The reaction temperature is typically maintained between 100 and 180 °C. Work-up usually involves removal of the solvent and purification of the resulting triazole by crystallization. The regioselectivity of the reaction is influenced by the electronic and steric properties of the acyl groups. For example, the reaction of N-formylbenzamide with phenylhydrazine can yield 1,5-diphenyl-1,2,4-triazole.[1]

The Rise of Bioactivity: 1,2,4-Triazoles in Medicine and Agriculture

The mid-20th century marked a paradigm shift in the perception of 1,2,4-triazoles, as their profound biological activities began to be unveiled. This era witnessed the transition of 1,2,4-triazoles from academic curiosities to molecules of immense practical importance, particularly in the realms of antifungal and herbicidal applications.

The Antifungal Revolution

The discovery of the antifungal properties of 1,2,4-triazole derivatives revolutionized the treatment of fungal infections. These compounds act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] This targeted mechanism of action provides a high degree of selectivity for fungal cells over mammalian cells.

Key Milestones in Antifungal 1,2,4-Triazoles:

-

Fluconazole (1981): A first-generation triazole antifungal, fluconazole marked a significant advancement with its broad-spectrum activity and favorable pharmacokinetic profile, including good oral bioavailability.

-

Itraconazole (late 1980s): Another first-generation triazole, itraconazole expanded the antifungal spectrum, showing efficacy against a wider range of fungal pathogens.

Quantitative Data: Antifungal Activity of Key 1,2,4-Triazoles

The following table summarizes the in vitro activity of prominent 1,2,4-triazole antifungals against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Candida albicans MIC Range (µg/mL) | Candida albicans MIC90 (µg/mL) |

| Fluconazole | 0.125 - 4 | 0.5 |

| Itraconazole | ≤0.007 - 1 | 0.10 |

| Voriconazole | 0.007 - 0.5 | 0.03 |

| Posaconazole | 0.016 - 0.06 | 0.06 |

| MIC90 is the concentration at which 90% of the tested isolates are inhibited. | ||

| Data compiled from multiple sources.[4][5][6][7] |

Experimental Workflows: Synthesis of Modern 1,2,4-Triazole Antifungals

The syntheses of complex 1,2,4-triazole-containing drugs like fluconazole and itraconazole are multi-step processes that have been refined over the years to improve efficiency and yield.

Synthetic Workflow for Fluconazole

The synthesis of fluconazole typically involves the reaction of 1,3-dichloroacetone with two equivalents of 1,2,4-triazole, followed by a Grignard reaction with a 2,4-difluorophenyl magnesium halide.

Synthetic overview for Fluconazole.

Synthetic Workflow for Itraconazole

The synthesis of itraconazole is a more complex convergent synthesis, involving the preparation of a triazolone side chain and a dioxolane core, which are then coupled.

Convergent synthesis strategy for Itraconazole.

Signaling Pathways: Mechanism of Action of Azole Antifungals

The primary target of azole antifungals is the ergosterol biosynthesis pathway in fungi. Specifically, they inhibit the enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and function.

Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Conclusion

From their initial synthesis in the late 19th century to their current status as indispensable tools in medicine and agriculture, 1,2,4-triazole compounds have had a remarkable journey. The foundational synthetic methods, though often superseded by more modern techniques, provided the chemical framework for their exploration. The subsequent discovery of their potent and selective biological activities, particularly as antifungal agents, has had a profound impact on human health. The continued exploration of the 1,2,4-triazole scaffold promises to yield new and improved therapeutic and agrochemical agents, further cementing the legacy of this versatile heterocyclic core. Researchers and drug development professionals are encouraged to leverage the rich history and established synthetic methodologies of 1,2,4-triazoles in their quest for novel and effective molecular solutions to pressing global challenges.

References

- 1. scispace.com [scispace.com]

- 2. Validation of 24-Hour Posaconazole and Voriconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Application of Epidemiological Cutoff Values to Results from a Global Candida Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data for 3-Heptyl-1H-1,2,4-triazol-5-amine

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Heptyl-1H-1,2,4-triazol-5-amine, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on data from analogous 3-alkyl-1H-1,2,4-triazol-5-amines. The methodologies for synthesis and spectroscopic analysis are also outlined based on established protocols for this class of compounds.

Chemical Structure

Systematic Name: this compound

Molecular Formula: C₉H₁₈N₄

Molecular Weight: 182.27 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | br s | 1H | NH (triazole ring) |

| ~5.5 - 6.5 | br s | 2H | NH₂ (amino group) |

| ~2.5 - 2.7 | t | 2H | α-CH₂ (heptyl chain) |

| ~1.5 - 1.7 | m | 2H | β-CH₂ (heptyl chain) |

| ~1.2 - 1.4 | m | 8H | -(CH₂ )₄- (heptyl chain) |

| ~0.8 - 0.9 | t | 3H | -CH₃ (heptyl chain) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C -NH₂ (C5 of triazole) |

| ~155 - 160 | C -Heptyl (C3 of triazole) |

| ~31 - 33 | α -CH₂ (heptyl chain) |

| ~28 - 30 | β -CH₂ (heptyl chain) |

| ~25 - 29 | Other -(C H₂)₄- (heptyl chain) |

| ~22 - 24 | -C H₂CH₃ (heptyl chain) |

| ~14 - 15 | -C H₃ (heptyl chain) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H stretching (NH and NH₂) |

| 2850 - 2960 | Medium-Strong | C-H stretching (aliphatic) |

| ~1640 | Strong | C=N stretching (triazole ring) |

| ~1560 | Medium | N-H bending (amino group) |

| ~1470 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.1604 |

| [M+Na]⁺ | 205.1424 |

| [M+K]⁺ | 221.1163 |

Experimental Protocols

The following section details a plausible synthetic route and the methodologies for acquiring the spectroscopic data for this compound, based on general procedures for analogous compounds.

3.1. Synthesis of this compound

A common and effective method for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclization of an appropriate acylguanidine derivative, which is typically formed in situ from a carboxylic acid derivative and aminoguanidine.

Materials:

-

Octanoic acid (or its ester/acyl chloride)

-

Aminoguanidine hydrochloride

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

A high-boiling point solvent (e.g., ethylene glycol, N,N-dimethylformamide)

Procedure:

-

Step 1: Formation of the Acylaminoguanidine Intermediate: A mixture of octanoic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents) is heated in a suitable solvent. If starting with the acid, a coupling agent might be employed, or the reaction can be driven by heating to form the amide bond directly.

-

Step 2: Cyclization: A base is added to the reaction mixture to neutralize the hydrochloride and facilitate the cyclization. The mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

Step 3: Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of exchangeable protons (NH and NH₂). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-